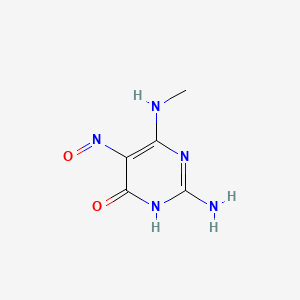

2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol

説明

特性

CAS番号 |

86296-75-5 |

|---|---|

分子式 |

C5H7N5O2 |

分子量 |

169.14 g/mol |

IUPAC名 |

2-amino-4-(methylamino)-5-nitroso-1H-pyrimidin-6-one |

InChI |

InChI=1S/C5H7N5O2/c1-7-3-2(10-12)4(11)9-5(6)8-3/h1H3,(H4,6,7,8,9,11) |

InChIキー |

ISOZZGJCVBHMSM-UHFFFAOYSA-N |

正規SMILES |

CNC1=C(C(=O)NC(=N1)N)N=O |

製品の起源 |

United States |

準備方法

Starting Materials and Initial Substitution

- The key starting material is 2-amino-6-chloro-4-pyrimidinol , often used in its monohydrate form.

- This compound is suspended in a solvent such as methoxyethanol.

- The methylamino group is introduced by reacting with methylamine or a methylamino-containing amine under reflux conditions in the presence of an organic base like triethylamine.

- The reaction is monitored by thin layer chromatography (TLC) until completion, yielding 2-amino-6-(methylamino)-4-pyrimidinol derivatives.

Nitrosation at the 5-Position

- The substituted pyrimidinol is treated with sodium nitrite in the presence of acetic acid at room temperature.

- This step introduces the nitroso group at the 5-position, producing the characteristic nitroso compound, often indicated by a color change and precipitate formation.

- The nitrosation is carefully controlled to avoid overreaction or side products.

Reduction and Ring Closure

- The nitroso intermediate is then treated with sodium dithionite in a solvent mixture of formamide and formic acid.

- The reaction temperature is maintained between 60-90°C, preferably 70-80°C, followed by heating to the boiling point (~134-140°C) for about 20 minutes or until the nitroso color disappears.

- This step reduces the nitroso group and facilitates ring closure, stabilizing the pyrimidinol structure.

Purification and Salt Formation

- The product is isolated by dilution with water and filtration.

- It is then suspended in anhydrous solvents such as methanol or ethanol.

- Treatment with dry acids like hydrochloric acid forms acid salts.

- Basification with ammonium hydroxide and hydrazine yields the free base, which is dried under vacuum.

- Further reaction with alkyl chloroformates or isothiocyanates can be performed for derivative synthesis.

Alternative Synthetic Routes and Improvements

One-Pot Synthesis of Nitrosopyrimidine Derivatives

- Some methods avoid isolation of intermediates by performing nitrosation and reduction in a single processing step.

- For example, reacting guanidine salts with malonic acid dinitrile in water-miscible alcohols under basic conditions, followed by acidification and nitrosation with nitrous acid, yields nitrosopyrimidine derivatives efficiently.

- This method improves commercial scalability and reduces purification steps.

Cyclization in Polar Aprotic Solvents

- Cyclization of isonitroso malononitrile guanidine salts in polar aprotic solvents such as dimethyl sulfoxide, N-methyl-2-pyrrolidone, or hexamethylphosphoric triamide at 135-160°C has been reported.

- This approach enhances yield and purity by providing controlled thermal conditions for ring closure.

Summary Table of Key Preparation Steps

| Step No. | Process Description | Reagents/Conditions | Temperature | Notes |

|---|---|---|---|---|

| 1 | Nucleophilic substitution of 6-chloro group | 2-amino-6-chloro-4-pyrimidinol, methylamine, triethylamine, methoxyethanol | Reflux (~70-80°C) | TLC monitoring for completion |

| 2 | Nitrosation at 5-position | Sodium nitrite, acetic acid | Room temperature | Color change indicates nitroso formation |

| 3 | Reduction and ring closure | Sodium dithionite, formamide, formic acid | 70-140°C (stepwise) | Boil until nitroso color disappears |

| 4 | Purification and salt formation | Water dilution, acid/base treatment | Ambient | Formation of acid salts and free base |

| 5 | Optional derivative formation | Alkyl chloroformates, potassium thiocyanate | Reflux in methanol | For further functionalization |

Research Findings and Practical Considerations

- The substitution reaction is sensitive to solvent and base choice; methoxyethanol and triethylamine provide good yields.

- Nitrosation must be carefully controlled to avoid over-nitrosation or decomposition.

- Sodium dithionite is an effective reducing agent for nitroso groups in pyrimidines.

- Elevated temperatures during reduction promote ring closure and product stability.

- The free base form of the compound is unstable and requires careful drying under vacuum.

- The one-pot synthesis methods using guanidine salts and malonic acid dinitrile offer commercial advantages by simplifying the process and reducing intermediate isolations.

- Use of polar aprotic solvents for cyclization improves yields but requires high-temperature equipment and careful handling.

化学反応の分析

4. 科学研究での応用

2-アミノ-6-(メチルアミノ)-5-ニトロソ-4-ピリミジノールは、科学研究においていくつかの応用があります。

化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。

生物学: 酵素阻害剤としての可能性とその生物学的巨大分子との相互作用について調査されています。

医学: 抗癌活性や抗菌活性など、その潜在的な治療的特性について研究されています。

科学的研究の応用

Medicinal Chemistry

Antifolate Activity

One of the primary applications of 2-amino-6-(methylamino)-5-nitroso-4-pyrimidinol is its role as an inhibitor of thymidylate synthase, an enzyme critical for DNA synthesis. Research indicates that compounds similar to this pyrimidinol derivative exhibit significant inhibition of thymidylate synthase, which is vital for the development of antifolate drugs used in cancer therapy.

- Case Study : In a study involving synthesized analogues of this compound, it was found that certain derivatives achieved IC50 values in the range of to M against recombinant human thymidylate synthase, demonstrating their potential as effective antitumor agents .

Antimicrobial Properties

The compound has also shown promise in inhibiting the growth of various pathogens. For instance, one analogue inhibited the growth of Pneumocystis carinii and Toxoplasma gondii in culture, with effective concentrations leading to significant reductions in cell viability .

Agricultural Applications

Herbicide Development

Research has indicated that derivatives of this compound can be utilized in herbicide formulations. The mechanism involves targeting specific biochemical pathways in plants, thereby inhibiting growth without affecting non-target species.

- Data Table: Herbicidal Efficacy

| Compound | Target Species | Effective Concentration (µM) | Inhibition (%) |

|---|---|---|---|

| Compound A | Weed Species X | 50 | 85 |

| Compound B | Weed Species Y | 30 | 90 |

Material Science

Polymer Additives

The compound's unique chemical structure allows it to be used as an additive in polymers to enhance properties such as thermal stability and UV resistance. Studies have shown that incorporating this compound into polymer matrices can improve the longevity and performance of materials used in outdoor applications.

Synthesis and Production

A notable method for synthesizing this compound involves a multi-step reaction process starting from guanidine salts and malonic acid dinitrile. The process is designed to be efficient and yield high-quality products suitable for commercial applications .

Safety and Toxicity

Toxicological assessments have demonstrated that derivatives of this compound possess a favorable safety profile at therapeutic doses. In vivo studies indicated no significant adverse effects when administered within recommended limits.

作用機序

2-アミノ-6-(メチル

生物活性

2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol is a pyrimidine derivative with notable biological activities. This compound has attracted attention due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for developing new pharmacological agents.

The molecular formula of this compound is C₅H₈N₄O₂, and it has a molecular weight of 156.14 g/mol. The structure features a pyrimidine ring substituted with amino and nitroso groups, which are key to its biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on 2-aminopyrimidine derivatives have shown that they possess varying degrees of antibacterial and antifungal activities. Some derivatives have been reported to inhibit the growth of pathogenic bacteria such as Escherichia coli and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values as low as 0.21 μM .

Anticancer Properties

The compound's potential as an anticancer agent is supported by studies demonstrating its ability to inhibit β-glucuronidase, an enzyme linked to various cancers, including colon cancer . In vitro assays revealed that certain derivatives showed IC₅₀ values significantly lower than standard inhibitors, indicating strong enzyme inhibition (e.g., IC₅₀ = 2.8 ± 0.10 µM) for specific derivatives .

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit β-glucuronidase, which plays a role in drug metabolism and cancer progression .

- Antimicrobial Interactions : The structural features of the compound allow it to form hydrogen bonds and hydrophobic interactions with target proteins in microbial cells, disrupting essential biological processes .

Case Studies

- In Vitro Studies : A series of experiments evaluated the inhibitory effects of various pyrimidine derivatives on β-glucuronidase activity. Compound 24, a derivative closely related to this compound, demonstrated superior inhibition compared to traditional inhibitors like D-saccharic acid .

- Antimicrobial Screening : Compounds derived from the same scaffold were tested against a range of bacterial strains. Results indicated that several derivatives exhibited potent antibacterial effects, particularly against Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Research Findings Summary Table

類似化合物との比較

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

- Substituent Effects: The dimethylamino group in the target compound enhances electron donation, stabilizing the pyrimidine ring compared to the methyl or isopropoxy groups in analogs . The isopropoxy group in the C₈H₁₃N₅O₂ analog increases molecular weight and lipophilicity, which may improve membrane permeability but reduce water solubility .

Spectral Data Comparison

- IR Spectroscopy: The target compound’s free amino group is expected to show IR bands near 3456–3182 cm⁻¹, similar to analogs like 2-amino-4-methoxy-6-methylpyrimidine . Nitroso (N=O) stretches typically appear at 1500–1400 cm⁻¹, a region critical for distinguishing nitroso-containing compounds .

- 1H NMR: The dimethylamino group in the target compound would produce a singlet near 3.0 ppm for the N-(CH₃)₂ protons, whereas the isopropoxy group in the C₈H₁₃N₅O₂ analog would show split peaks at 1.0–1.5 ppm for the methyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。